molecular formula C81H113N19O19S2 B068374 Cortistatin14 CAS No. 186901-48-4

Cortistatin14

カタログ番号: B068374
CAS番号: 186901-48-4
分子量: 1721.0 g/mol
InChIキー: DDRPLNQJNRBRNY-WYYADCIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cortistatin-14 is a neuropeptide structurally similar to somatostatin-14. It is primarily found in the cortex and hippocampus of the brain and is known for its neuronal depressant and sleep-modulating properties. Cortistatin-14 binds to somatostatin receptors (sst1-sst5) and exhibits anticonvulsant, neuroprotective, and anti-inflammatory effects .

準備方法

Synthetic Routes and Reaction Conditions

Cortistatin-14 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Chain Elongation: Subsequent amino acids are added one by one through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

For industrial-scale production, the same SPPS method is scaled up. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

化学反応の分析

Types of Reactions

Cortistatin-14 can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine residues can be oxidized.

    Reduction: The disulfide bridge can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis during peptide synthesis.

Major Products

    Oxidation: Formation of oxidized cortistatin-14 with an intact disulfide bridge.

    Reduction: Formation of reduced cortistatin-14 with free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

科学的研究の応用

Chemical Research Applications

Cortistatin-14 serves as a model peptide in the study of peptide synthesis and modification techniques. Its chemical properties allow researchers to explore:

  • Peptide Synthesis : Investigating methods for synthesizing peptides and modifying their structures.
  • Binding Studies : Understanding how Cortistatin-14 interacts with various receptors, including somatostatin and ghrelin receptors, which is crucial for developing peptide-based drugs.

Biological Research Applications

Cortistatin-14 plays a critical role in modulating neuronal activity and has been studied for its effects on sleep patterns and neuroprotection. Notable findings include:

  • Neuronal Activity Modulation : Cortistatin-14 has been shown to inhibit pyramidal cell firing in the hippocampus, suggesting its involvement in regulating neuronal excitability .
  • Sleep Regulation : The peptide is implicated in promoting slow-wave sleep, which is essential for cognitive functions .

Medical Applications

Cortistatin-14 has potential therapeutic applications in treating various neurological disorders:

  • Antidepressant Effects : Research indicates that intranasal administration of Cortistatin-14 can reduce depressive-like behaviors in animal models. This effect is mediated through its action on gamma-aminobutyric acid receptors and ghrelin signaling pathways .
  • Neuroprotection : Studies have demonstrated that Cortistatin-14 exerts neuroprotective effects against sepsis-associated encephalopathy by reducing inflammation and preserving blood-brain barrier integrity . It has been shown to decrease levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha in both serum and brain tissues .

Case Study 1: Anticonvulsant Effects

A study investigated the anticonvulsant properties of Cortistatin-14 using a pilocarpine-induced seizure model in rats. Results indicated that the peptide significantly reduced seizure duration through interactions with somatostatin receptor subtypes sst2 and sst3, demonstrating its potential as a treatment for epilepsy .

Case Study 2: Sepsis-associated Encephalopathy

In a murine model of sepsis, Cortistatin-14 was administered post-sepsis induction via cecal ligation and puncture (CLP). The treatment improved cognitive performance in behavioral tests (novel object recognition test, open field test) and enhanced survival rates among treated mice compared to controls . This highlights its therapeutic potential in critical care settings.

作用機序

Cortistatin-14 exerts its effects by binding to somatostatin receptors (sst1-sst5). This binding inhibits the release of various neurotransmitters and hormones, leading to its anticonvulsant and neuroprotective effects. The peptide also interacts with growth hormone-releasing peptide and GABA receptors, contributing to its sleep-modulating properties .

類似化合物との比較

Cortistatin-14 is unique due to its structural similarity to somatostatin-14 but with distinct functional properties. Similar compounds include:

    Somatostatin-14: Shares structural similarity but has different receptor binding affinities and physiological effects.

    Octreotide: A synthetic analog of somatostatin with longer half-life and used clinically for hormone-secreting tumors.

    Lanreotide: Another somatostatin analog used for similar clinical applications as octreotide.

Cortistatin-14 stands out due to its specific binding to somatostatin receptors and its unique combination of anticonvulsant, neuroprotective, and anti-inflammatory properties .

生物活性

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural and functional similarities to somatostatin-14 (SS-14). It is primarily expressed in the cortex and hippocampus and exhibits a diverse range of biological activities, including neuroprotective, anti-inflammatory, and endocrine regulatory functions. This article will delve into the biological activity of CST-14, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

CST-14 shares 11 out of 14 amino acids with SS-14, allowing it to bind to all five somatostatin receptor subtypes (sst1-sst5) and the ghrelin receptor (GHS-R1a) . Its ability to interact with these receptors underlies its multifaceted biological roles.

Biological Activities

1. Endocrine Effects

CST-14 has been shown to inhibit growth hormone (GH) secretion in humans. In a study involving six normal volunteers, CST-14 administration significantly reduced spontaneous GH secretion and insulin secretion when compared to controls. The area under the curve (AUC) for GH levels was markedly lower after CST-14 treatment, demonstrating its potent inhibitory effects on GH release .

HormoneControl AUC (μg/l/h)CST-14 AUC (μg/l/h)p-value
GH3814.1 ± 924.21212.9 ± 379.8<0.05
InsulinNot specifiedInhibited<0.05

2. Neuroprotective Effects

CST-14 has demonstrated neuroprotective properties in various models of neurodegeneration. For instance, in a murine model of Parkinson's disease induced by MPTP, CST-14 treatment preserved dopaminergic neurons and reduced locomotor dysfunction . This protective effect was associated with decreased levels of inflammatory cytokines such as IL-1β and IL-6 .

3. Antidepressant-Like Effects

Recent studies have indicated that intranasal administration of CST-14 can produce rapid antidepressant-like effects in rodent models. Behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) revealed that CST-14 significantly reduced depressive-like behaviors . The mechanism appears to involve interactions with the ghrelin and GABA receptors, suggesting a novel approach for treating depression.

Case Studies

Case Study 1: Cortistatin in Sepsis

In an experimental model of sepsis induced by cecal ligation and puncture (CLP), CST-14 treatment initiated four hours post-induction improved survival rates and attenuated clinical symptoms such as lethargy and diarrhea. This effect was attributed to the peptide's ability to modulate inflammatory responses, highlighting its potential as a therapeutic agent in septic shock .

Case Study 2: Cortistatin in Depression

In a study examining the effects of CST-14 on stress-induced depressive behaviors, researchers found that administration led to significant reductions in behaviors associated with depression in rodent models. The study also noted that CST-14 administration did not impair memory retention, making it a promising candidate for further investigation in mood disorders .

特性

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Cortistatin-14 interact with somatostatin receptors?

A1: The research demonstrates that a radiolabeled analog of Cortistatin-14, [125I]Tyr10-cortistatin14, effectively binds to all five subtypes of somatostatin receptors (sst1-sst5) []. This binding suggests that Cortistatin-14 itself likely interacts with these receptors, potentially mimicking the effects of the natural ligand, somatostatin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。